molecular formula C27H45Br2Cl B14725317 5,6beta-Dibromo-3beta-chloro-5alpha-chloestane CAS No. 5337-45-1

5,6beta-Dibromo-3beta-chloro-5alpha-chloestane

Cat. No.: B14725317
CAS No.: 5337-45-1
M. Wt: 564.9 g/mol
InChI Key: FTMKSVKJLVFTLW-RUXQDQFYSA-N
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Description

5,6beta-Dibromo-3beta-chloro-5alpha-chloestane is a synthetic steroid derivative belonging to the cholestane series. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the steroid backbone, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6beta-Dibromo-3beta-chloro-5alpha-chloestane typically involves the bromination and chlorination of a suitable steroid precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available steroid precursors. The process includes purification steps such as recrystallization and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,6beta-Dibromo-3beta-chloro-5alpha-chloestane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, reduced steroids, and oxidized ketones, each with distinct chemical and biological properties .

Scientific Research Applications

5,6beta-Dibromo-3beta-chloro-5alpha-chloestane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroid derivatives.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6beta-Dibromo-3beta-chloro-5alpha-chloestane involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-beta-nitro-5-alpha-cholestan-3-one
  • 3-beta-chloro-5-alpha,7-alpha-dibromo-6-ketosteroids
  • 3-beta,6-beta-diacetoxy-5-alpha-cholestan-5-ol

Uniqueness

5,6beta-Dibromo-3beta-chloro-5alpha-chloestane is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

5337-45-1

Molecular Formula

C27H45Br2Cl

Molecular Weight

564.9 g/mol

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H45Br2Cl/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(30)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1

InChI Key

FTMKSVKJLVFTLW-RUXQDQFYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)Cl)C)Br)Br)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)Cl)C)Br)Br)C

Origin of Product

United States

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